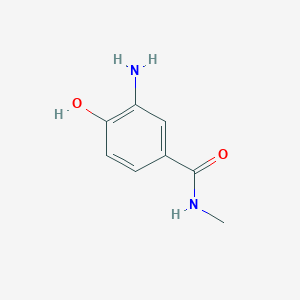

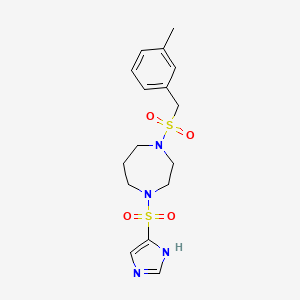

3-Amino-4-hydroxy-N-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-Amino-4-hydroxy-N-methylbenzamide is a derivative of benzamide with potential applications in various fields of chemistry and biology. It is structurally related to other benzamide derivatives that have been studied for their chemical properties and biological activities. For instance, 3-aminobenzamide is a known inhibitor of poly ADP-ribosyl synthetase and has been investigated for its effects on DNA repair and cellular transformation .

Synthesis Analysis

The synthesis of related benzamide derivatives involves various chemical reactions, including aminolysis, condensation, and hydrogenation. For example, the synthesis of a tripeptide derivative from a 3-(N alpha-Benzyloxycarbonylpeptidyloxy)-2-hydroxy-N-methylbenzamide precursor was achieved by reacting with glycinediethylamide at elevated temperatures, using solvents such as dimethylsulfoxide, dimethylformamide, or N-methylpyrrolidone . Another synthesis route for a benzamide derivative involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by crystal structure determination and analysis .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using various analytical techniques, including X-ray diffraction, density functional theory (DFT), and spectroscopic methods such as FT-IR, NMR, and UV-Vis. For instance, the crystal structure of a methoxybenzamide compound was determined to belong to the tetragonal system, and its geometric bond lengths and angles were compared with DFT calculations . Similarly, the structure of a sulfonamide compound was characterized and confirmed by X-ray single crystal techniques, with theoretical calculations supporting the experimental data .

Chemical Reactions Analysis

Benzamide derivatives can undergo a range of chemical reactions, including aminolysis, condensation, esterification, and hydrogenation. The reaction conditions, such as temperature, pressure, solvent, and catalyst, are optimized to achieve high yields and selectivity. For example, the hydrogenation of a nitrobenzamide derivative was optimized using methanol as a solvent and Raney-Ni as a catalyst .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. These properties can be investigated through experimental and theoretical methods. Theoretical calculations, such as NBO, NLO, and NPA analysis, can provide insights into the electronic structure, molecular electrostatic potential, and intermolecular interactions of these compounds . Experimental studies have shown that certain benzamide derivatives can potentiate the effects of alkylating agents, leading to increased sister chromatid exchanges in cells, which is indicative of their interaction with DNA and potential genotoxicity .

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of 3-Amino-4-hydroxy-N-methylbenzamide involves its interaction with its targets. The compound may bind to its target, altering its function and leading to changes in cellular processes .

Biochemical Pathways

It’s likely that the compound affects multiple pathways, given its potential interactions with various targets .

Pharmacokinetics

Similar compounds are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

The compound’s interaction with its targets can lead to changes in cellular processes, potentially affecting cell function .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-amino-4-hydroxy-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10-8(12)5-2-3-7(11)6(9)4-5/h2-4,11H,9H2,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDJLXXLBONTFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-hydroxy-N-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2514543.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2514545.png)

![2-(4-fluorophenyl)-5-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2514549.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2514551.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-butylpropane-1-sulfonamide](/img/structure/B2514554.png)

![N-(2,4-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2514563.png)